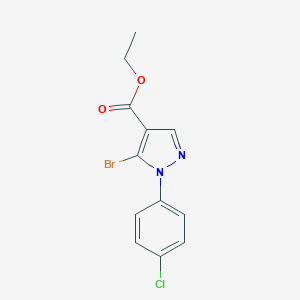
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
説明
“1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . This compound is typically in a solid state .
Synthesis Analysis
While specific synthesis methods for “1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” were not found, related compounds such as “2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates” have been synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride .Physical And Chemical Properties Analysis
This compound is typically in a solid state . It has a molecular weight of 170.12 .科学的研究の応用
Synthesis of New Derivatives
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is utilized in the synthesis of various derivatives, which have shown potential biological activities. For instance, Fathalla et al. (2006) demonstrated its use in synthesizing pyrimidine derivatives with cytotoxic and antibacterial activities (Fathalla, Radwan, Awad, & Mohamed, 2006). Similarly, Mohideen et al. (2008) focused on the synthesis of a specific group of esters of this compound, which exhibited a broad spectrum of biological activities (Mohideen, Rasheeth, Huq, & Nizar, 2008).
Pharmacological Properties
The compound has been a key component in the synthesis of various amides with notable pharmacological properties. Śladowska et al. (1999) described the synthesis of amides of this compound, some of which displayed strong analgesic activity (Śladowska, Sieklucka-Dziuba, Rajtar, Sadowski, & Kleinrok, 1999).
Reactions and Chemical Transformations
Kappe and Roschger (1989) investigated various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing insights into methylation, acylation, and other chemical transformations (Kappe & Roschger, 1989). Khanina and Dubur (1982) studied the oxidation of derivatives of this compound with selenium dioxide, demonstrating different structural outcomes based on the degree of substitution and the substituents involved (Khanina & Dubur, 1982).
Synthesis of Novel Compounds
The compound is also instrumental in the synthesis of novel chemical structures. Bullock et al. (1972) used it for preparing derivatives that undergo ring expansion to form unique molecular structures (Bullock, Carter, Gregory, & Shields, 1972). Sharma et al. (2012) synthesized a series of derivatives of this compound, evaluating their antimicrobial and anticancer potential, showing significant results in structure-activity relationship studies (Sharma et al., 2012).
Supramolecular Chemistry Applications
Fonari et al. (2004) explored the use of this compound in creating supramolecular assemblies, highlighting its role in the formation of hydrogen-bonded networks in crystal structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Fluorescent Properties in Complexes
Chen et al. (2011) researched the formation of complexes using this compound, which exhibited different topologies and fluorescent properties, thus showing potential applications in materials science (Chen, Yan, Xing, Zhang, & Liang, 2011).
特性
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-2-3(5(10)11)4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFQIFXCMBGLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599278 | |
| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
CAS RN |
14383-42-7 | |
| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



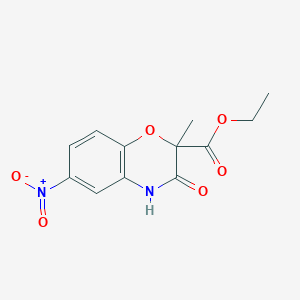


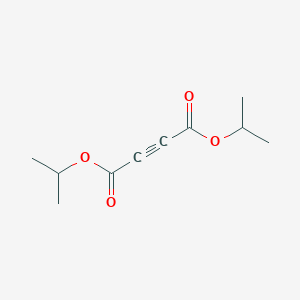
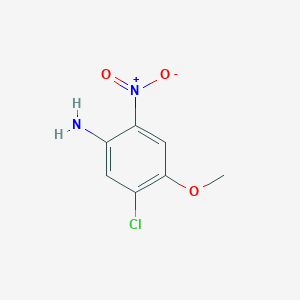

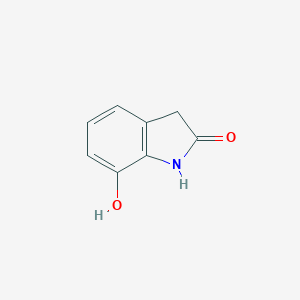
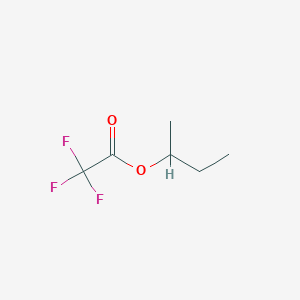
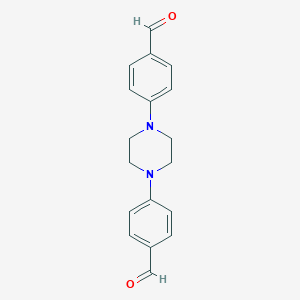
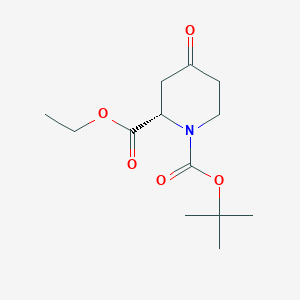
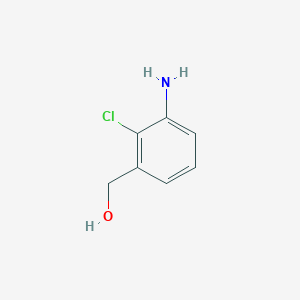
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
